

An In-depth Technical Guide on Vericiguat and its Impurities

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Compound of Interest

Compound Name: *Vericiguat impurity-2*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vericiguat, a novel soluble guanylate cyclase (sGC) stimulator, with a particular focus on its impurities. While specific public information on "**Vericiguat impurity-2**" is limited, this document synthesizes available data on Vericiguat's properties, its mechanism of action, and general knowledge of pharmaceutical impurities to offer valuable insights for professionals in drug development.

Introduction to Vericiguat

Vericiguat is an oral sGC stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).^{[1][2]} It works by directly stimulating sGC, an important enzyme in the nitric oxide (NO) signaling pathway, independent of and synergistically with NO. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation, vasodilation, and beneficial effects on cardiac function.^{[3][4][5][6]}

Chemical and Physical Properties of Vericiguat

Property	Value
Chemical Name	Methyl [4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate[2]
Molecular Formula	C ₁₉ H ₁₆ F ₂ N ₈ O ₂ [2][7]
Molecular Weight	426.39 g/mol [8]
CAS Number	1350653-20-1[2][9]
Appearance	A white to off-white powder
Solubility	Slightly soluble in water and acetone; very slightly soluble in methanol, ethanol, and ethyl acetate; freely soluble in dimethyl sulfoxide (DMSO).[10]
Melting Point	149-158 °C[11]
pKa	11.84[11]
Log P	2.99[11]

Understanding Vericiguat Impurities

Pharmaceutical impurities are substances present in a drug product that are not the active pharmaceutical ingredient (API) or excipients.[12] They can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[2][12] The identification, quantification, and control of impurities are critical aspects of drug development to ensure the safety and efficacy of the final product.

While the precise chemical structure of a compound specifically designated "**Vericiguat impurity-2**" is not publicly available, several known impurities of Vericiguat have been identified by pharmaceutical ingredient suppliers. These include process-related impurities and degradation products.[2][12]

Hypothetical Structure of a Vericiguat Impurity

Based on the synthesis of Vericiguat, a potential impurity could arise from the incomplete reaction of a synthetic intermediate. For instance, if the final carbamate formation step is incomplete, a precursor amine might be present as an impurity. A plausible, though hypothetical, structure for an impurity is presented below. This is for illustrative purposes to facilitate discussion on analytical methodologies.

Hypothetical Impurity Name: 4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-amine

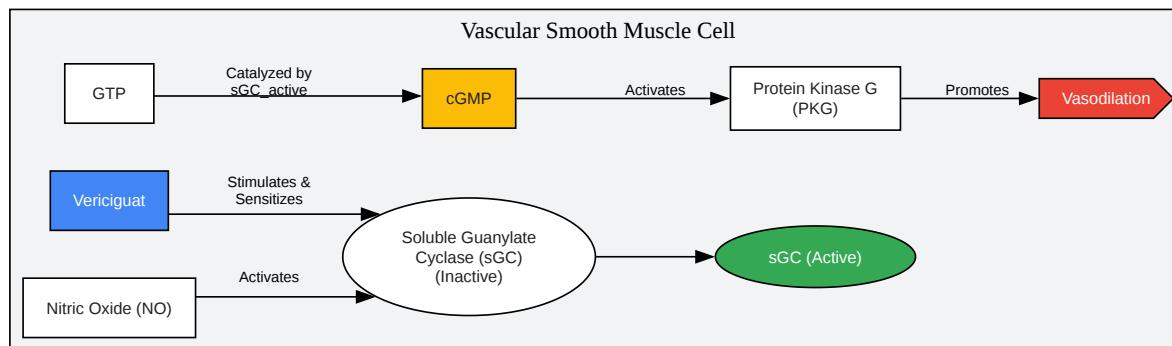
This hypothetical impurity lacks the methyl carbamate group present in Vericiguat.

Mechanism of Action of Vericiguat

Vericiguat's therapeutic effect is mediated through the NO-sGC-cGMP signaling pathway.^[4] In heart failure, this pathway is often impaired due to reduced NO bioavailability and sGC dysfunction.^{[3][5][6]} Vericiguat addresses this by:

- Directly stimulating sGC: It binds to a site on the sGC enzyme distinct from the NO binding site, causing a conformational change that stimulates cGMP production.^[5]
- Sensitizing sGC to NO: Vericiguat increases the sensitivity of sGC to endogenous NO, further amplifying cGMP production.^{[4][6]}

The resulting increase in cGMP leads to vasodilation, which reduces the workload on the heart, and has anti-fibrotic and anti-hypertrophic effects.^[4]



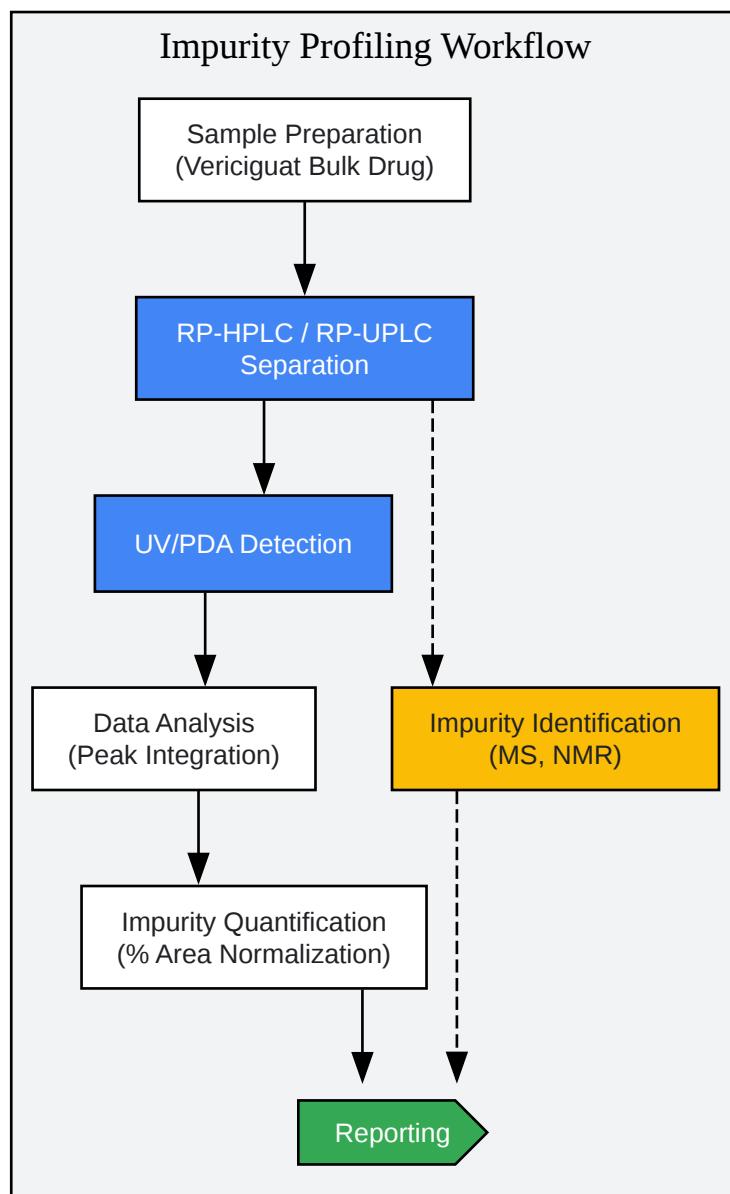
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Vericiguat's Mechanism of Action

Experimental Protocols for Impurity Analysis

The standard approach for identifying and quantifying impurities in a drug substance like Vericiguat involves high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[\[10\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)

A. General Experimental Workflow for Impurity Profiling



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